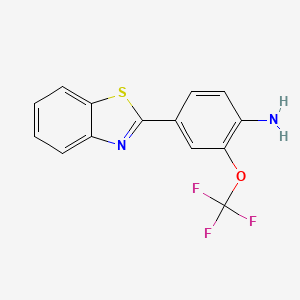

4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline

Beschreibung

Eigenschaften

CAS-Nummer |

920520-31-6 |

|---|---|

Molekularformel |

C14H9F3N2OS |

Molekulargewicht |

310.30 g/mol |

IUPAC-Name |

4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-7-8(5-6-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |

InChI-Schlüssel |

ROUZEIBKLXOKPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(1,3-Benzothiazol-2-yl)-2-(Trifluormethoxy)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe (falls vorhanden) in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Benzothiazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzothiazolring einführen können.

Wissenschaftliche Forschungsanwendungen

4-(1,3-Benzothiazol-2-yl)-2-(Trifluormethoxy)anilin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Antimykotikum und Antibiotikum.

Medizin: Erforscht auf seine anticancerogenen Eigenschaften und sein Potenzial als Therapeutikum.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. verbesserte Stabilität und Reaktivität.

Wirkmechanismus

Der Wirkmechanismus von 4-(1,3-Benzothiazol-2-yl)-2-(Trifluormethoxy)anilin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Zum Beispiel kann es Enzyme hemmen, die für das Überleben von Pilz- oder Bakterienzellen entscheidend sind, was zu deren Tod führt. In der Krebsforschung kann die Verbindung die Zellteilung stören und Apoptose in Krebszellen induzieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline is explored for its potential as a pharmaceutical agent. Its structure allows it to serve as a scaffold for developing new drugs targeting various diseases.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their anti-cancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as anti-cancer agents .

Material Science

This compound is utilized in the synthesis of advanced materials, particularly in organic electronics. Its unique properties make it suitable for applications in liquid crystal displays and other electronic devices.

Data Table: Applications in Material Science

| Application Type | Description | Example Use Case |

|---|---|---|

| Organic Electronics | Used as a component in electronic materials | Liquid crystal displays |

| Polymer Chemistry | Acts as a monomer or additive in polymer synthesis | Fluorinated polymers |

Biological Studies

In biochemical research, 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline serves as a probe to study enzyme interactions and cellular pathways.

Case Study :

Research published in Biochemical Journal highlighted its use in studying the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated effective binding to target enzymes, providing insights into its mechanism of action .

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of fungal or bacterial cells, leading to their death. In cancer research, the compound may interfere with cell division and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Research Findings and Trends

Biologische Aktivität

4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline, with the chemical formula C₁₄H₉F₃N₂OS and CAS number 891654-25-4, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological significance, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a trifluoromethoxy group, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially increasing their biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent antibacterial and antifungal effects. For instance, various synthesized benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of activity.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline | Antibacterial | 50 |

| Benzothiazole Derivative A | Antifungal | 25 |

| Benzothiazole Derivative B | Antiprotozoal | 40 |

The minimal inhibitory concentration (MIC) values suggest that the compound's structural characteristics contribute to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays demonstrated that compounds similar to 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline exhibited cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and SK-Hep-1 (liver cancer).

A notable study reported that a related benzothiazole derivative showed an IC₅₀ value of 6.46 µM against the Aβ-ABAD interaction, which is implicated in Alzheimer’s disease pathology . This suggests potential applications in neuroprotection as well.

The mechanisms underlying the biological activities of benzothiazole derivatives often involve:

- Inhibition of Enzymatic Activity : Many benzothiazoles act as enzyme inhibitors, impacting pathways critical for microbial survival or cancer cell proliferation.

- Interference with Cellular Signaling : Some compounds modulate signaling pathways involved in cell growth and apoptosis.

- DNA Interaction : Certain derivatives have been shown to interact with DNA, leading to inhibition of replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a systematic investigation of various benzothiazole derivatives, researchers synthesized multiple compounds and evaluated their antimicrobial properties against common pathogens. The study found that modifications in the benzothiazole structure significantly influenced their efficacy. The compound 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline exhibited potent activity against Staphylococcus aureus with an MIC value comparable to standard antibiotics .

Study 2: Anticancer Properties

A series of experiments assessed the cytotoxic effects of different benzothiazoles on human cancer cell lines. The results indicated that compounds similar to 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline induced apoptosis in cancer cells through the activation of caspase pathways. Notably, it was shown to reduce cell viability in MDA-MB-231 cells by over 50% at concentrations as low as 10 µM .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline?

Methodological Answer : A common approach involves condensation reactions between substituted aniline derivatives and benzothiazole precursors. For example:

- Step 1 : Start with 2-(trifluoromethoxy)aniline and functionalize the benzene ring via electrophilic substitution to introduce a reactive group (e.g., nitro or amino) at the para position .

- Step 2 : Couple the modified aniline with a benzothiazole moiety (e.g., via Ullmann coupling or Buchwald-Hartwig amination) under controlled conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) .

- Step 3 : Purify intermediates using column chromatography and verify structural integrity via -NMR and LC-MS.

Q. Key Considerations :

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated for similar benzothiazole-aniline derivatives (e.g., monohydrate forms analyzed in Acta Crystallographica) .

- Spectroscopy :

- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., CHFNOS) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of benzothiazole-aniline derivatives?

Methodological Answer : Contradictions often arise from variations in experimental design:

- Assay conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration) to ensure reproducibility .

- Compound purity : Use HPLC (≥99% purity) to eliminate confounding effects from synthetic byproducts .

- Mechanistic validation : Employ knock-out models or competitive binding assays to verify target specificity. For example, compare inhibition of kinase activity in wild-type vs. mutant enzymes .

Case Study :

If one study reports antitumor activity while another does not, evaluate differences in:

Q. What computational strategies are effective for predicting the electronic effects of the trifluoromethoxy substituent?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the -OCF group on the aniline ring.

- Molecular docking : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships (SAR). For example, the trifluoromethoxy group may enhance binding to hydrophobic pockets .

- Solvent modeling : Use implicit solvent models (e.g., COSMO-RS) to predict solubility and partition coefficients (logP), critical for pharmacokinetic profiling .

Validation :

Compare computational results with experimental data (e.g., cyclic voltammetry for redox potentials or UV-Vis spectra for charge-transfer transitions) .

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer :

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free aniline or benzothiazole fragments) .

- Photostability : Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy.

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .

Q. Mitigation Strategies :

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

Methodological Answer :

- LC-MS/MS : Identify impurities at ppm levels, particularly residual solvents (e.g., DMF) or unreacted intermediates .

- -NMR with relaxation reagents (e.g., Cr(acac)): Enhance sensitivity for low-abundance species.

- Elemental analysis : Verify stoichiometry of C, H, N, S, and F to detect deviations caused by incomplete reactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer :

- Solubility screening : Use the shake-flask method in solvents like water, ethanol, DCM, and hexane. Measure saturation concentrations via UV-Vis .

- Theoretical alignment : Compare experimental data with Hansen solubility parameters (HSPs) calculated from DFT-derived polarity indices .

- Contradiction source : Differences may arise from polymorphic forms (e.g., amorphous vs. crystalline) or residual solvents altering solubility profiles .

Q. Why do benzothiazole-aniline derivatives exhibit variable fluorescence properties in literature?

Methodological Answer : Fluorescence depends on:

- Substituent positioning : Electron-withdrawing groups (e.g., -OCF) can quench fluorescence via intramolecular charge transfer (ICT).

- Aggregation state : Test emission in dilute vs. concentrated solutions; aggregation-caused quenching (ACQ) is common in aromatic amines .

- pH effects : Protonation of the aniline NH group alters conjugation; perform fluorescence titrations across pH 3–10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.